![molecular formula C14H10Cl2N2O3 B5715644 N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea](/img/structure/B5715644.png)
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea
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Overview
Description
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea, also known as BDU, is a chemical compound that has been extensively studied for its potential use in scientific research. BDU is a potent inhibitor of the protein kinase C (PKC) family, which plays a critical role in intracellular signal transduction pathways.
Mechanism of Action
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea acts as a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can disrupt these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has also been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. Additionally, N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been shown to have cardioprotective effects in models of heart disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in lab experiments is its potent inhibitory effects on PKC. This makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. One area of research is the development of more potent and selective PKC inhibitors based on the structure of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. Another area of research is the investigation of the potential therapeutic effects of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in various disease models, including cancer, Alzheimer's disease, and heart disease. Finally, research on the potential toxicity of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in different cell types and experimental conditions is also an important area of future research.
Synthesis Methods
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylisocyanate with 1,3-benzodioxole-5-carboxylic acid. The resulting intermediate is then reacted with urea to yield N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been used in a wide range of scientific research applications, including cancer research, neurological disorders, and cardiovascular diseases. It has been shown to have potential therapeutic effects in a variety of disease models, including cancer, Alzheimer's disease, and stroke.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJKWDADQQEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea |
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